![molecular formula C10H18O3 B139400 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one CAS No. 157733-17-0](/img/structure/B139400.png)
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is a cyclic organic compound that is commonly used in scientific research. It is also known as tert-butylpropylidene glycol or tBPG. This compound is often used as a solvent or an intermediate in the synthesis of other compounds. In recent years, there has been a growing interest in the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in various scientific fields due to its unique properties and potential applications.
Applications De Recherche Scientifique
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has a wide range of applications in scientific research. It is commonly used as a solvent for various compounds, including peptides, carbohydrates, and steroids. It is also used as an intermediate in the synthesis of other compounds, such as glycolipids and glycosphingolipids. Additionally, 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been used in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Mécanisme D'action
The mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is not well understood. However, it is believed to interact with the hydrophobic regions of proteins and enzymes, stabilizing their structure and preventing denaturation. This property makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
Effets Biochimiques Et Physiologiques
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one has been shown to have minimal toxicity and is generally considered safe for use in scientific research. It is not known to have any significant biochemical or physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one is its ability to dissolve a wide range of compounds, including those that are insoluble in water. This property makes it useful as a solvent in various lab experiments. Additionally, its ability to stabilize proteins and enzymes makes it useful in the development of new drug delivery systems and as a stabilizer for proteins and enzymes.
However, there are also some limitations to the use of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one in lab experiments. One limitation is its relatively high cost compared to other solvents. Additionally, its low boiling point can make it difficult to handle in some experiments.
Orientations Futures
There are many potential future directions for research involving 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one. One area of interest is the development of new drug delivery systems using this compound. Additionally, further research could be done to better understand the mechanism of action of 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one and its potential applications in the stabilization of proteins and enzymes. Finally, research could be done to explore new synthesis methods for this compound that are more cost-effective and efficient.
Méthodes De Synthèse
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one can be synthesized through the reaction of tert-butylacetaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction produces a mixture of diastereomers, which can be separated using column chromatography. The resulting compound is a colorless liquid with a boiling point of 132-134 °C.
Propriétés
Numéro CAS |
157733-17-0 |
|---|---|
Nom du produit |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-tert-butyl-5-propyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C10H18O3/c1-5-6-7-8(11)13-9(12-7)10(2,3)4/h7,9H,5-6H2,1-4H3 |
Clé InChI |
ILGODMRZDJWLOV-UHFFFAOYSA-N |
SMILES |
CCCC1C(=O)OC(O1)C(C)(C)C |
SMILES canonique |
CCCC1C(=O)OC(O1)C(C)(C)C |
Synonymes |
2-t-Butyl-5-propyl-[1,3]dioxolan-4-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



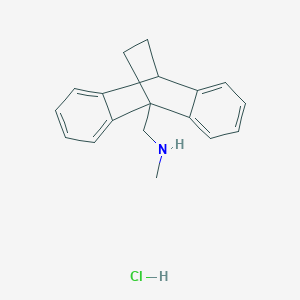

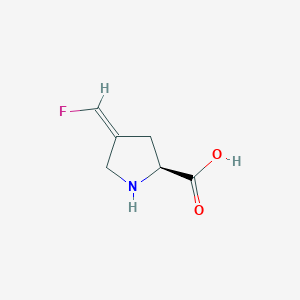
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)


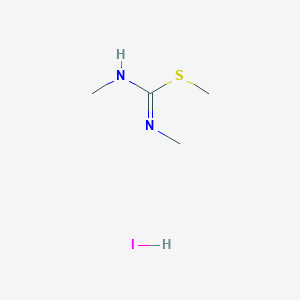
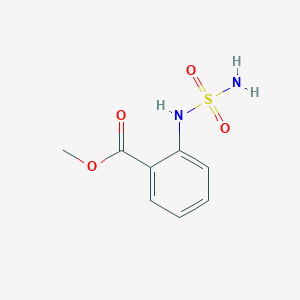
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
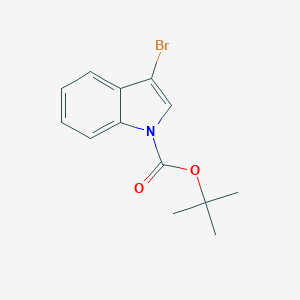
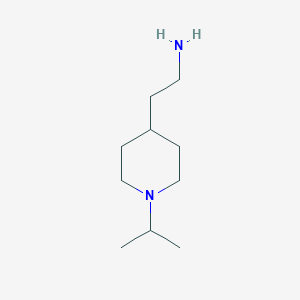
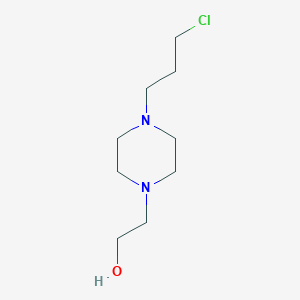
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
